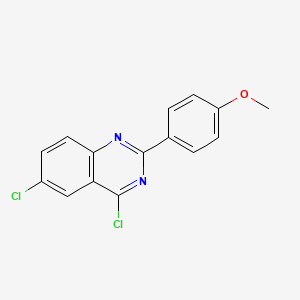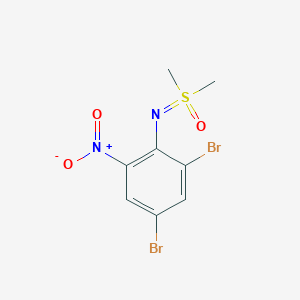
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine
Descripción general
Descripción
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine (NBDNS) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of sulfoximine, a sulfur-containing heterocyclic compound, and is classified as an aryl bromide. NBDNS is a useful reagent for a variety of chemical reactions, and has been used in the synthesis of a range of organic compounds. It has also been used in the study of biological systems, such as enzyme activity and protein-ligand interactions.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : The compound has been utilized in the synthesis of new chemical entities. For instance, Kanno et al. (1993) utilized a related dibromo compound in the preparation of 4,6-Dimethoxy-1,3-phenylenebis (N-tert-butyl nitroxide), demonstrating its utility in organic synthesis (Kanno, Inoue, Koga, & Iwamura, 1993).
Development of Fluorescent Probes : The compound's derivatives have been used in developing fluorescent probes for biomedical applications. Feng et al. (2016) developed a probe using a 4-nitroimidazole moiety, highlighting the role of similar nitro-substituted compounds in biomedical research (Feng, Wang, Chen, Wang, Wang, Li, Li, Zhou, & Zhang, 2016).
Chemical Chameleons in Asymmetric Synthesis : N-Nitrosulfoximines, a category closely related to the queried compound, have been employed as chemical chameleons in asymmetric synthesis. Trost and Matsuoka (1992) demonstrated their efficacy in alkylations and cyclizations, indicating the compound's potential in stereoselective synthesis (Trost & Matsuoka, 1992).
Photoprotective Applications : Derivatives of the compound have been explored for their potential in photoprotective applications. Amit, Zehavi, and Patchornik (1974) reviewed the use of photosensitive protecting groups, including 2,4-dinitrobenzenesulfenyl, a structurally related group, in synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).
Antiviral and Antimicrobial Research : The compound and its derivatives have been used in the synthesis of molecules with potential antiviral and antimicrobial properties. Shamroukh et al. (2007) synthesized pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation, demonstrating the compound's relevance in pharmaceutical research (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Propiedades
IUPAC Name |
(2,4-dibromo-6-nitrophenyl)imino-dimethyl-oxo-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O3S/c1-16(2,15)11-8-6(10)3-5(9)4-7(8)12(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAZOPCXEHHGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=C(C=C(C=C1Br)Br)[N+](=O)[O-])(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



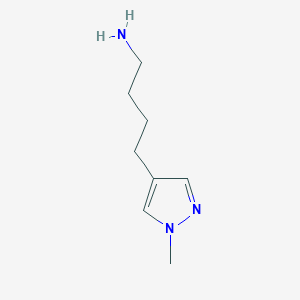
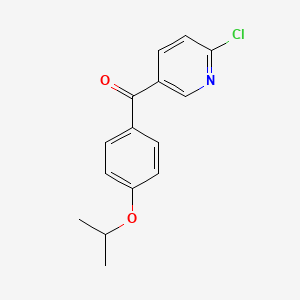
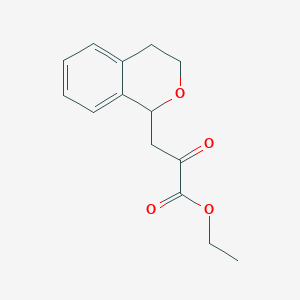
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)
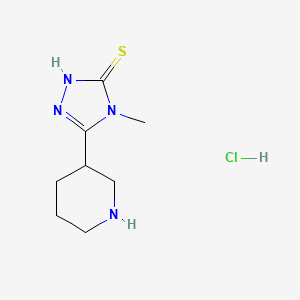
![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
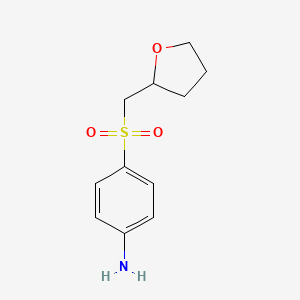
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
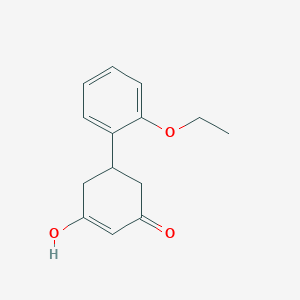
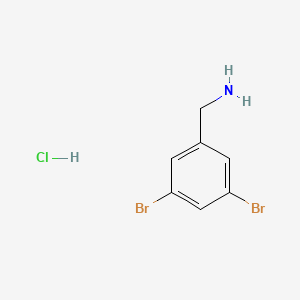
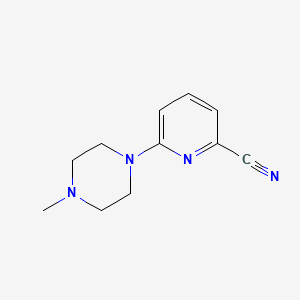
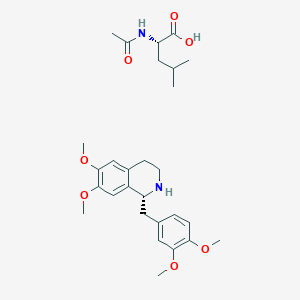
![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
